molecular formula C25H31NO4 B2380699 Fmoc-MeAnon(2)-OH CAS No. 2389078-35-5

Fmoc-MeAnon(2)-OH

Cat. No. B2380699
CAS RN: 2389078-35-5
M. Wt: 409.526
InChI Key: REBCBCVGMZEERZ-QHCPKHFHSA-N
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Description

“Fmoc-MeAnon(2)-OH” is a compound related to the Fmoc group. Fmoc stands for 9-fluorenylmethyloxycarbonyl . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .


Synthesis Analysis

The synthesis of Fmoc-modified compounds typically involves the use of Fmoc-Cl (9-fluorenylmethyl chloroformate), a versatile reagent widely used for the protection of amino groups in organic synthesis, particularly in peptide chemistry . The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0-30°C .


Molecular Structure Analysis

The molecular structure of Fmoc-modified compounds is characterized by the presence of the Fmoc group, which has inherent hydrophobicity and aromaticity . This promotes the association of building blocks, enabling the formation of various structures .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-modified compounds typically involve the protection and deprotection of amino groups . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified compounds are largely determined by the Fmoc group. The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . It is also soluble in common organic solvents .

Scientific Research Applications

Enhanced Nanoassembly for Antibacterial Applications

The development of peptide- and amino-acid-based nanotechnology has introduced innovative approaches for biomedical material development. Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown significant antibacterial capabilities. These nanoassemblies can alter bacterial morphology and have been integrated within resin-based composites to produce materials that inhibit bacterial growth without affecting mammalian cells or the mechanical and optical properties of the composites. This advancement demonstrates the intrinsic antibacterial potential of self-assembling blocks in designing enhanced composite materials for biomedical uses (Schnaider et al., 2019).

Bio-inspired Building Blocks for Functional Materials

Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly features, facilitating their application in various domains. The hydrophobicity and aromaticity of the Fmoc group enhance the association of these building blocks, leading to self-organized structures with potential uses in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This comprehensive overview of Fmoc-modified biomolecules underscores their importance as bio-inspired components for creating functional materials (Tao et al., 2016).

Smart Hydrogels for Nanocluster Stabilization

Fmoc-protected amino acids like Fmoc-Phe-OH form efficient hydrogels that can stabilize fluorescent silver nanoclusters. This innovative use of hydrogels, formed at low concentrations, showcases a method where silver ions are reduced to form nanoclusters within the hydrogel matrix under environmentally benign conditions. These stabilized nanoclusters exhibit unique fluorescent properties and demonstrate the versatility of Fmoc-based hydrogels in nanotechnology applications, highlighting a symbiotic relationship between material science and biochemistry (Roy & Banerjee, 2011).

Hybrid Nanomaterials with Enhanced Properties

The integration of functionalized single-walled carbon nanotubes (f-SWCNT) within Fmoc-Phe-OH based hydrogels results in hybrid materials that combine the properties of both components. These hybrid hydrogels exhibit improved thermal stability and mechanical properties compared to the native gel. The inclusion of f-SWCNT not only enhances the storage modulus significantly but also introduces electrical conductivity to the hydrogel, opening up new possibilities for applications in electronics and materials science (Roy & Banerjee, 2012).

Mechanism of Action

Target of Action

Fmoc-MeAnon(2)-OH, a member of the Fmoc-modified amino acids and short peptides family, primarily targets the self-assembly process of biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Mode of Action

The compound interacts with its targets through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules . Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine (Fmoc-2-Nal) and Fmoc-FF, could self-assemble to nanofibrillar structures which then formed continuous viscoelastic hydrogels .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the formation of distinct self-assembled structures . These structures have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic amino acids

Safety and Hazards

Fmoc-Cl, a common reagent used in the synthesis of Fmoc-modified compounds, is classified as a skin corrosive and eye damage hazard . It’s important to note that Fmoc-Cl is moisture-sensitive .

Future Directions

The Fmoc strategy in solid-phase peptide synthesis (SPPS) has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . Future research may focus on further exploring the self-organization and applications of Fmoc-modified simple biomolecules .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCBCVGMZEERZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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